molecular formula C10H8ClN B1590438 1-(Chloromethyl)isoquinoline CAS No. 27311-65-5

1-(Chloromethyl)isoquinoline

Cat. No. B1590438
CAS RN: 27311-65-5
M. Wt: 177.63 g/mol
InChI Key: LSNWNTHKHQTQMT-UHFFFAOYSA-N
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Description

1-(Chloromethyl)isoquinoline is a compound that falls under the category of isoquinoline derivatives . It has a molecular weight of 214.09 and a molecular formula of C10H9Cl2N .


Synthesis Analysis

The synthesis of 1-(Chloromethyl)isoquinoline and its derivatives has been reported in various studies . For instance, 1-Chloromethyl- and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines were synthesized via cyclo-condensation of dialkylbenzylcarbinols with chloroacetonitrile or dichloroacetonitrile .


Molecular Structure Analysis

The InChI code for 1-(Chloromethyl)isoquinoline hydrochloride is 1S/C10H8ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H . This indicates the presence of a benzene ring fused with a pyridine moiety, characteristic of isoquinoline compounds .


Physical And Chemical Properties Analysis

1-(Chloromethyl)isoquinoline is an off-white solid . It shares similar chemical characteristics with isoquinoline, which is a weak base . The base strength is comparable to that of pyridine and quinoline .

Scientific Research Applications

Alkaloid Synthesis

Isoquinolines are a significant class of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .

Drug Development

Isoquinoline alkaloids are used as components of anti-cancer, anti-malarial, and other drugs . Their diverse structures and biological activities make them promising drug candidates .

Dyes Industry

Isoquinoline derivatives and isoquinolinium salts have applications in the dyes industry . Research in the synthesis of these compounds is likely to attract increasing attention from organic, bio, and medicinal chemists .

Biological Activity

Quinolines and isoquinolines have been found to have significant biological activity . They are used in the development of medicine, and several advances made in the battle against diseases like malaria, leukemia, cancer, and neurodegenerative diseases would not have occurred without the use of these substances .

Fluorinated Isoquinolines

Fluorinated isoquinolines have unique properties and applications . Modern synthetic methodologies for these compounds have been greatly developed during the last decade .

Organic Synthesis

Quinoline, a compound closely related to isoquinoline, is commonly employed in organic synthesis as a solvent . This suggests that isoquinoline and its derivatives, including “1-(Chloromethyl)isoquinoline”, could have similar applications in organic synthesis.

Safety and Hazards

1-(Chloromethyl)isoquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(chloromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNWNTHKHQTQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40529407
Record name 1-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)isoquinoline

CAS RN

27311-65-5
Record name 1-(Chloromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40529407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What modifications were made to the 1-(chloromethyl)isoquinoline structure in the study, and what was the rationale behind these changes?

A1: The study focused on replacing the chlorine atom in 1-(chloromethyl)isoquinoline derivatives with a cyano group. This modification aimed to synthesize 3-substituted (3,4-dihydroisoquinolin-1(2H)-ylidene)acetonitriles. The researchers hypothesized that this structural change could lead to compounds with enhanced antimicrobial and antifungal activities. []

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